![molecular formula C13H18ClN3 B1453300 {1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride CAS No. 1263094-08-1](/img/structure/B1453300.png)
{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride
説明
Pyrazole derivatives, such as the one you mentioned, are known for their diverse pharmacological effects . They are often used in the synthesis of various bioactive compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as X-ray crystallography . The exact structure would depend on the specific substituents on the pyrazole ring.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition . The exact reactions would depend on the specific substituents on the pyrazole ring.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride” would depend on its specific structure. For example, similar compounds have been found to have a melting point of 126-128 °C .
科学的研究の応用
Antitumor, Antifungal, and Antibacterial Applications
- Pyrazole derivatives have been synthesized and characterized, demonstrating significant biological activity against breast cancer, fungi, and bacteria. The structural analysis and bioactivity studies suggest their potential as pharmacophores in developing new therapeutic agents (Titi et al., 2020).
σ(1) Receptor Antagonists
- The development of 1-arylpyrazoles as potent σ(1) receptor antagonists highlights their significance in neurogenic pain management and the potential for neuropathic pain treatment. These compounds exhibit selectivity and high activity in various pain models, positioning them as promising candidates for clinical use (Díaz et al., 2012).
Corrosion Inhibition
- Pyrazole derivatives serve as effective corrosion inhibitors for steel in acidic environments, demonstrating the compound's applicability in material science and engineering. The inhibition process is highly efficient and temperature-dependent, making these compounds valuable for protecting industrial materials (Herrag et al., 2007).
Catalysis for Polymerization
- Zinc(II) carboxylate complexes with pyrazolyl ligands have been shown to catalyze the copolymerization of CO2 and cyclohexene oxide, underlining the role of pyrazole derivatives in environmental chemistry and polymer science. These complexes facilitate the production of poly(cyclohexene carbonate), contributing to sustainable polymer synthesis methods (Matiwane et al., 2020).
Cytotoxic Activity
- Tridentate bipyrazolic compounds have been evaluated for their cytotoxic properties against tumor cell lines, offering insights into their potential for cancer therapy. The specific structural features of these compounds influence their cytotoxic activity, providing a basis for the design of novel anticancer agents (Kodadi et al., 2007).
将来の方向性
特性
IUPAC Name |
1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-9-6-4-5-7-13(9)16-11(3)12(8-15-16)10(2)14;/h4-8,10H,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHGYNHUDTKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(C)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)
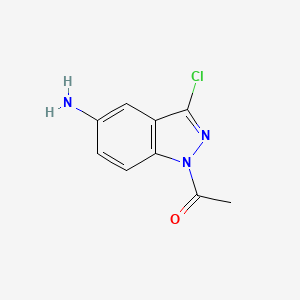
![Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate](/img/structure/B1453219.png)
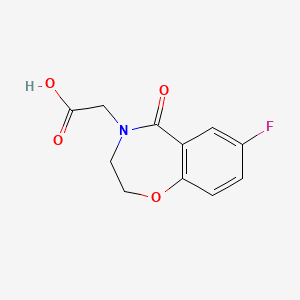
![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)
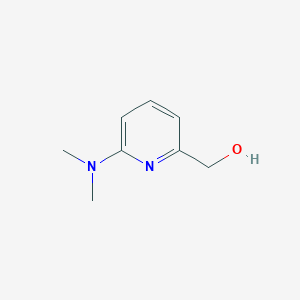
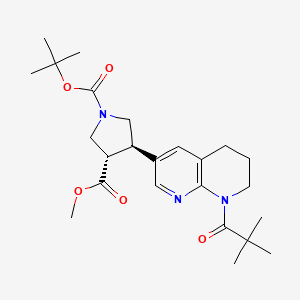
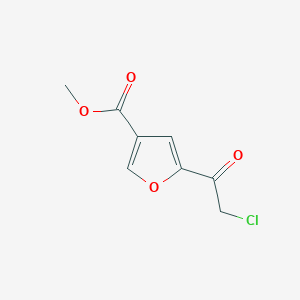
![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)
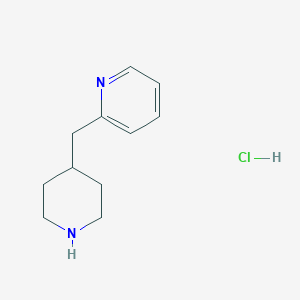
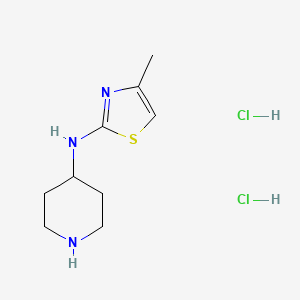
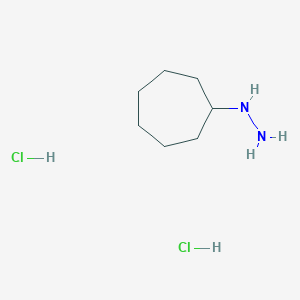
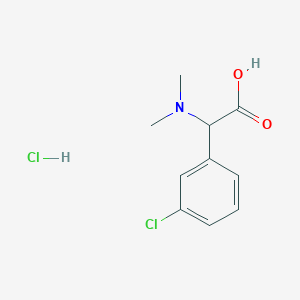
![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)